molecular formula C5H6NNaO3 B6612211 sodium2-(2-oxoazetidin-1-yl)acetate CAS No. 130677-07-5

sodium2-(2-oxoazetidin-1-yl)acetate

Cat. No.: B6612211
CAS No.: 130677-07-5
M. Wt: 151.10 g/mol
InChI Key: HUIXFKRTOIXUSN-UHFFFAOYSA-M
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Chemical Reactions Analysis

Sodium 2-(2-oxoazetidin-1-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of sodium 2-(2-oxoazetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through its pharmacological activities, such as antitumor, anti-inflammatory, and antimicrobial properties .

Comparison with Similar Compounds

Sodium 2-(2-oxoazetidin-1-yl)acetate is unique due to its specific pharmacological activities and applications. Similar compounds include other derivatives of oxindole, which also have pharmacological importance. These compounds may share some similar properties but differ in their specific applications and activities .

Properties

IUPAC Name

sodium;2-(2-oxoazetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3.Na/c7-4-1-2-6(4)3-5(8)9;/h1-3H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIXFKRTOIXUSN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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